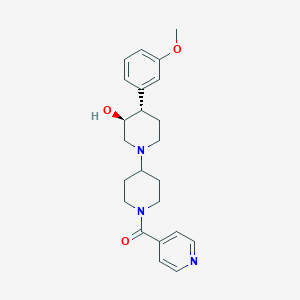

![molecular formula C17H27N3O5S B4533869 methyl 1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B4533869.png)

methyl 1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-L-prolinate

説明

Synthesis Analysis

The synthesis of complex molecules such as this one often involves multiple steps, each requiring specific reagents and conditions. The synthesis may involve the creation of cyclopropane rings, as seen in studies involving rhodium catalysis. For example, Davies et al. (1996) detailed a method for the synthesis of functionalized cyclopropanes using rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, achieving high diastereoselectivity and enantioselectivity (Davies et al., 1996).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in understanding their reactivity and properties. Techniques such as X-ray crystallography can be used to elucidate the structure, as demonstrated by Al-Hourani et al. (2015), who determined the structures of related tetrazole derivatives using X-ray crystallography, providing insight into the planarity of the tetrazole rings and the orientation of aryl groups (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its functional groups and molecular structure. Cyclopropanation reactions, for example, are key in the synthesis of molecules containing cyclopropane rings. The work by Davies et al. (1994) on asymmetric synthesis using rhodium(II) catalysis highlights the importance of such reactions in constructing complex organic molecules (Davies et al., 1994).

科学的研究の応用

Asymmetric Synthesis and Catalysis

- The compound has been utilized in asymmetric cyclopropanations, where Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes leads to highly diastereoselective and enantioselective synthesis of functionalized cyclopropanes. This method is noted for its practical application in the enantioselective synthesis of stereochemically diverse 2-phenylcyclopropan-1-amino acids, showcasing the molecule's significance in facilitating controlled chemical transformations (Davies et al., 1996).

Ionic Liquids and Their Applications

- Research on ionic liquids featuring imidazolium-based structures, akin to the methyl 1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-L-prolinate, has shown significant potential in creating environmentally benign solvent systems. These ionic liquids are designed for various applications, including electrolytes in rechargeable batteries and catalysts for chemical reactions, due to their unique physicochemical properties, such as low volatility and high thermal stability. Studies exploring the use of imidazolium-based ionic liquids in micro-scale syntheses and as catalysts in the nitration of aromatic compounds highlight the versatility and utility of these substances in modern chemistry (Löwe et al., 2010), (Zolfigol et al., 2012).

Material Science

- Imidazolium salts, which share a structural resemblance with the compound , have been explored for their role in the synthesis of new materials, including polymers and composite electrolytes. These materials exhibit promising properties for applications in high-performance batteries and electrochromic devices, showcasing the potential of imidazolium-based compounds in advancing material science and engineering (Du et al., 2012).

特性

IUPAC Name |

methyl (2S)-1-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-24-9-8-20-14(11-19-7-3-4-15(19)16(21)25-2)10-18-17(20)26(22,23)12-13-5-6-13/h10,13,15H,3-9,11-12H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGMUNBOHMQPDQ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1S(=O)(=O)CC2CC2)CN3CCCC3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=CN=C1S(=O)(=O)CC2CC2)CN3CCC[C@H]3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-4(3H)-quinazolinone trifluoroacetate](/img/structure/B4533789.png)

![1-(2-methoxypyrimidin-5-yl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4533790.png)

![N-{4-[2-(allylamino)-2-oxoethyl]phenyl}butanamide](/img/structure/B4533796.png)

![1'-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4533808.png)

![N-butyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4533810.png)

![6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4533824.png)

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4533827.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B4533837.png)

![4-phenyl-5-{[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4533842.png)

![3-(3-fluorophenyl)-5-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4533847.png)

![8-(2-methoxy-6-methylbenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533853.png)

![(2,1,3-benzoxadiazol-4-ylmethyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B4533879.png)